benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Overview
Description
Benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C27H36N8O7 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis and Conjugate Addition
Peptide Synthesis : Peptides and their mimetics are important in various biochemical processes and therapeutic applications. A related study describes the synthesis and characterization of benzyl carbamate derivatives, used as powerful acylating agents in preparing peptides, highlighting the relevance of similar compounds in peptide synthesis and drug development Hasan Küçükbay & Nesrin Buğday, 2014.
Conjugate Addition : The conjugate addition of amines to chiral acrylates, including the synthesis of vicinal diamine derivatives, represents a key reaction in organic synthesis. This method can be utilized for constructing complex molecules with high stereocontrol, indicating the potential use of related compounds in asymmetric synthesis and medicinal chemistry Doo-Ha Yoon et al., 2010.
Synthesis of Amino Acid Derivatives
- Amino Acid Derivatives : The development of novel amino acid derivatives is crucial for creating new therapeutic agents. One study focused on the synthesis of amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety, demonstrating excellent fungicidal activity. This suggests that similar compounds may serve as lead compounds for developing new fungicides or possibly other types of bioactive agents L. Tian et al., 2021.
Application in Bactericidal Agents
- Bactericidal Activity : Some compounds show potential as bactericidal agents against resistant strains like MRSA, highlighting the importance of structural analogs in developing new antibiotics. A study evaluated the bactericidal activity of substituted benzamides, emphasizing the role of molecular design in enhancing antibacterial efficacy Iveta Zadrazilova et al., 2015.
Mechanism of Action
Target of Action
The primary target of Cbz-val-gly-arg-p-NA is Trypsin-Like Proteases (TLPs) . TLPs are a group of enzymes that play widespread and diverse roles in a host of physiological and pathological processes, including clot dissolution, extracellular matrix remodeling, infection, angiogenesis, wound healing, and tumor invasion/metastasis .
Mode of Action
Cbz-val-gly-arg-p-NA acts as a potent, irreversible inhibitor of trypsin and TLPs . It contains an N-alkyl glycine analogue of arginine, bearing differing electrophilic leaving groups (carbamate and triazole urea), which allows it to bind to the active site of these enzymes and inhibit their function .
Biochemical Pathways
The inhibition of TLPs by Cbz-val-gly-arg-p-NA affects various biochemical pathways. For instance, TLPs are involved in the coagulation cascade and complement system . By inhibiting these enzymes, Cbz-val-gly-arg-p-NA can potentially affect these pathways and their downstream effects.
Result of Action
The inhibition of TLPs by Cbz-val-gly-arg-p-NA can lead to a decrease in the physiological and pathological processes that these enzymes are involved in . For example, it could potentially reduce clot dissolution, extracellular matrix remodeling, and tumor invasion/metastasis .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-24(37)21(9-6-14-30-26(28)29)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23,32H,6,9,14-16H2,1-2H3,(H,31,38)(H,34,39)(H4,28,29,30)(H,33,36,37)/t21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAMHXAMINMQBZ-GMAHTHKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60999688 | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)-3-methylbutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60999688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78333-16-1 | |
Record name | Carbobenzoxyvalyl-glycyl-arginine-4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078333161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)-3-methylbutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60999688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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